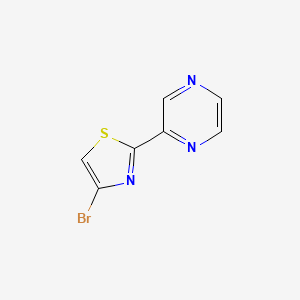

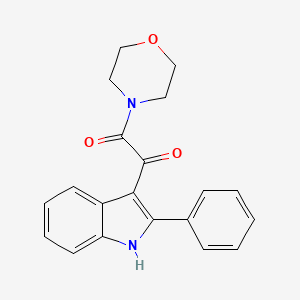

![molecular formula C13H15BrN4O2 B2488786 5-Bromo-N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]furan-2-carboxamide CAS No. 1797292-33-1](/img/structure/B2488786.png)

5-Bromo-N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]furan-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds often involves cross-coupling reactions, such as the Suzuki-Miyaura cross-coupling, to introduce functionalized groups into the furan carboxamide framework. For example, a study on the synthesis of N-(4-bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling demonstrates the versatility of this method in attaching various aryl groups to the furan carboxamide nucleus, yielding compounds with moderate to good yields and showcasing potential anti-bacterial activities (Siddiqa et al., 2022).

Molecular Structure Analysis

Molecular structure analysis, including spectroscopic characterization and crystal structure determination, provides insights into the geometric and electronic properties of these compounds. Research on similar compounds has employed techniques like X-ray diffraction to elucidate their crystal structures, offering a detailed view of their molecular conformations (Anuradha et al., 2014).

Chemical Reactions and Properties

The chemical reactivity of furan carboxamides involves various transformations, including nucleophilic substitutions and cyclization reactions. For instance, the cyclization of bromoacrylamides with isocyanides to give substituted 2,5-diimino-furans showcases the potential for constructing complex heterocyclic structures from simpler furan derivatives (Jiang et al., 2014).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystal structure, are crucial for understanding their behavior in different environments. Studies like the one on 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide provide valuable data on their crystalline forms and solubility characteristics (Anuradha et al., 2014).

Wissenschaftliche Forschungsanwendungen

Synthetic Methodologies and Heterocyclic Compound Synthesis Research has been focused on developing synthetic methodologies for creating heterocyclic compounds using related structures. For instance, palladium-catalyzed direct heteroarylations using esters as blocking groups have been explored for synthesizing biheteroaryls with high yields. These methodologies prevent the formation of dimers or oligomers, thus allowing for the creation of diarylated furan derivatives, which are significant in pharmaceutical and material science research Fu et al., 2012.

Antimicrobial and Anticancer Applications Compounds structurally related to "5-Bromo-N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]furan-2-carboxamide" have shown promising antimicrobial and anticancer activities. Novel pyrazolopyrimidines derivatives, for instance, were synthesized and evaluated for their cytotoxic (HCT-116 and MCF-7) and 5-lipoxygenase inhibition activities, indicating potential as anticancer and anti-inflammatory agents Rahmouni et al., 2016.

Neuroinflammation Imaging The compound has been adapted into PET imaging agents targeting CSF1R, a microglia-specific marker, for noninvasive imaging of neuroinflammation. This approach is crucial for understanding neuroinflammatory contributions to neuropsychiatric disorders and evaluating therapeutic interventions targeting microglial activity Horti et al., 2019.

Organocatalysis in Heterocyclic Synthesis L-(+)-tartaric acid has been utilized as an organocatalyst in reactions involving similar compounds to afford heterocyclic stable derivatives. This showcases the role of organocatalysis in enhancing reaction selectivity and efficiency, which is significant in the synthesis of complex heterocyclic structures Shahvirdi et al., 2020.

Influenza A Virus Inhibition Furan-carboxamide derivatives, related to the chemical , have been identified as potent inhibitors of the influenza A H5N1 virus. This discovery opens pathways for developing novel antiviral agents against lethal strains of influenza and highlights the potential of furan derivatives in antiviral research Yongshi et al., 2017.

Wirkmechanismus

Target of Action

It’s known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

Similar compounds have been found to interact with their targets through various mechanisms, such as inhibitory activity against certain viruses .

Biochemical Pathways

Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities , suggesting that this compound may also affect multiple biochemical pathways.

Result of Action

Similar compounds have been found to exhibit various biological activities , suggesting that this compound may also have diverse molecular and cellular effects.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-bromo-N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrN4O2/c1-8-6-12(18(2)3)17-11(16-8)7-15-13(19)9-4-5-10(14)20-9/h4-6H,7H2,1-3H3,(H,15,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CETVKKRIYXNVII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)CNC(=O)C2=CC=C(O2)Br)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one](/img/structure/B2488704.png)

![(E)-6-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid](/img/structure/B2488705.png)

![1-(1-{[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]sulfonyl}piperidin-4-yl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2488707.png)

![5-Methyl-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B2488712.png)

![Cyclopropylmethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-pyrimidinecarboxylate](/img/structure/B2488714.png)

![N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2488716.png)

![Tert-butyl {1-[6-(2-methylphenyl)pyridazin-3-yl]piperidin-4-yl}carbamate](/img/structure/B2488722.png)

![(2-chlorophenyl)methyl N-[(E)-2-(2-chlorophenyl)ethenyl]carbamate](/img/structure/B2488724.png)